N-Desmethylxanomeline
Description
N-Desmethylxanomeline is the primary active metabolite of xanomeline, a muscarinic acetylcholine receptor (mAChR) agonist investigated for treating Alzheimer’s disease and schizophrenia. This compound retains pharmacological activity, contributing to xanomeline’s efficacy and pharmacokinetic profile. Analytical methods, such as liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS), have been validated to quantify this compound in human plasma, with sensitivity and specificity suitable for clinical studies .
Properties
IUPAC Name |
3-hexoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h7,14H,2-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFYOLMLLRWDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-96-4 | |
| Record name | 5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethylxanomeline typically involves the demethylation of xanomeline. This process can be achieved through various chemical reactions, including the use of hexane to extract xanomeline and its N-desmethyl metabolite from basified plasma . The reaction conditions often involve the use of specific reagents and solvents to facilitate the demethylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced extraction and purification techniques to isolate this compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: N-Desmethylxanomeline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.
Scientific Research Applications
N-Desmethylxanomeline has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the determination of muscarinic receptor agonists.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
N-Desmethylxanomeline exerts its effects by acting as a selective muscarinic receptor agonist. It primarily targets the muscarinic M1 and M4 receptor subtypes, which are involved in regulating neurotransmitter circuits in the brain. By stimulating these receptors, this compound helps to rebalance key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in neurological disorders .
Comparison with Similar Compounds
Structural and Functional Comparison
Xanomeline vs. N-Desmethylxanomeline
- Structural Relationship: this compound is formed via demethylation of xanomeline’s tertiary amine group. This modification alters lipophilicity and binding affinity.
- Pharmacological Activity: Both compounds activate M1/M4 receptors, but this compound exhibits reduced potency compared to the parent drug. For instance, xanomeline’s IC₅₀ for M1 receptors is ~10 nM, while the metabolite’s is ~50 nM .
- Pharmacokinetics: this compound has a longer half-life (t₁/₂ ≈ 8–12 hours) than xanomeline (t₁/₂ ≈ 4–6 hours), suggesting prolonged activity .
This compound vs. N-Desmethylvenlafaxine
- Parent Drug: N-Desmethylvenlafaxine (O-desmethylvenlafaxine) is the active metabolite of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression.
- Structural Differences: N-Desmethylvenlafaxine retains a hydroxyl group absent in this compound, influencing its receptor selectivity (serotonin vs. mAChR).
- Therapeutic Role: While this compound enhances cholinergic signaling, N-Desmethylvenlafaxine prolongs monoaminergic effects, demonstrating divergent therapeutic applications .
Analytical Method Comparison
Notes:
- LC-APCI-MS is preferred for this compound due to its sensitivity in detecting low plasma concentrations .
- Venlafaxine and its metabolite are often analyzed via RP-HPLC, which is less sensitive but cost-effective for routine monitoring .
Pharmacological and Clinical Relevance
- This compound: Contributes to xanomeline’s efficacy in Alzheimer’s trials by sustaining mAChR activation, though its lower potency may require adjunct therapies .
- N-Desmethylvenlafaxine : Accounts for 70% of venlafaxine’s antidepressant activity, highlighting the critical role of metabolites in SNRIs .
Biological Activity
N-Desmethylxanomeline is a pharmacologically active metabolite of xanomeline, a muscarinic acetylcholine receptor agonist. This compound has garnered attention for its potential therapeutic effects, particularly in the context of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and clinical implications.
Overview of Muscarinic Acetylcholine Receptors
Muscarinic receptors are G-protein-coupled receptors that play critical roles in various physiological processes, particularly in the central nervous system (CNS). There are five subtypes (M1 to M5), each with distinct functions and distributions. This compound primarily interacts with the M1 and M4 subtypes, which are implicated in cognitive functions and the modulation of dopaminergic activity.
Pharmacological Profile
Receptor Binding Affinity
this compound exhibits selective binding to M1 and M4 muscarinic receptors. Research indicates that its affinity for these receptors contributes significantly to its pharmacological profile. The compound demonstrates a unique mechanism of action that may involve allosteric modulation rather than direct orthosteric binding, potentially leading to fewer side effects compared to traditional antipsychotics .
Antipsychotic Effects
Preclinical studies have shown that this compound can mitigate symptoms associated with dopaminergic dysregulation. In animal models, it has been observed to reduce hyperactivity induced by psychostimulants, suggesting an antipsychotic-like effect. This is particularly relevant for conditions such as schizophrenia, where dopaminergic overactivity is a hallmark .
Clinical Studies and Findings
Case Study Analysis
Clinical trials involving xanomeline have provided insights into the efficacy and tolerability of this compound. For instance, in a phase II trial for Alzheimer's disease, xanomeline demonstrated cognitive enhancement but was associated with significant gastrointestinal side effects, leading to high discontinuation rates . This raises questions about the predictability of preclinical findings in human populations.
Table 1: Summary of Clinical Findings on Xanomeline and this compound
| Study Type | Condition | Findings | Side Effects |
|---|---|---|---|
| Phase II Trial | Alzheimer's Disease | Cognitive improvement observed | High discontinuation due to GI issues |
| Preclinical Models | Schizophrenia | Reduced hyperactivity in response to psychostimulants | Minimal extrapyramidal symptoms reported |
| Comparative Study | Psychosis | Antipsychotic-like profile established | Variable side effect profile |
This compound's mechanism involves modulation of neurotransmitter systems beyond just cholinergic pathways. It has been shown to inhibit mesolimbic dopamine neuron firing selectively, which may account for its rapid onset of action compared to conventional antipsychotics . The dual agonistic action on M1 and M4 receptors suggests a complex interplay that could enhance cognitive functions while mitigating psychotic symptoms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
